molecular formula C26H23F2N3O2S B2589553 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-98-7

2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2589553
CAS No.: 537044-98-7
M. Wt: 479.55
InChI Key: GJGHFJSBKZIPHQ-UHFFFAOYSA-N
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Description

This compound is a fluorinated tetrahydropyrimidoquinoline derivative characterized by a bicyclic pyrimido[4,5-b]quinoline core substituted with a 2-fluorobenzylthio group at position 2, a 3-fluorophenyl group at position 5, and two methyl groups at position 6. Its molecular formula is C₂₈H₂₄F₂N₃O₂S, with a molecular weight of 520.58 g/mol (estimated).

Pyrimido[4,5-b]quinolines are synthetic heterocycles explored for applications in medicinal chemistry, particularly as kinase inhibitors or anticancer agents due to their structural resemblance to purine-based scaffolds .

Properties

CAS No.

537044-98-7

Molecular Formula

C26H23F2N3O2S

Molecular Weight

479.55

IUPAC Name

5-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H23F2N3O2S/c1-26(2)11-18-21(19(32)12-26)20(14-7-5-8-16(27)10-14)22-23(29-18)30-25(31-24(22)33)34-13-15-6-3-4-9-17(15)28/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33)

InChI Key

GJGHFJSBKZIPHQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)F)C(=O)C1)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a complex arrangement that includes a pyrimidine core fused with quinoline derivatives. The presence of fluorine atoms and a thioether linkage enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibit significant antimicrobial properties. For example:

  • Mechanism of Action : These compounds disrupt bacterial membrane integrity and inhibit cell growth through various mechanisms including membrane depolarization and inhibition of essential metabolic pathways .
  • Efficacy : In vitro studies have demonstrated that similar derivatives possess activity against a range of pathogens including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective concentrations for bacterial inhibition .

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

  • Cell Line Studies : Research indicates that derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown IC50 values ranging from 0.25 to 0.78 µM against specific kinases involved in tumor progression .
  • Mechanisms : The antitumor activity is attributed to the inhibition of key signaling pathways such as JAK/STAT and MAPK pathways which are crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

Substituent Effect on Activity
Fluorine SubstituentsIncreased lipophilicity and potency
Thioether LinkageEnhanced cellular uptake
Dimethyl GroupsImproved selectivity towards targets

The presence of fluorine atoms has been correlated with enhanced binding affinity to biological targets due to increased electron-withdrawing effects which stabilize the interaction with receptor sites.

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of similar compounds against multidrug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Anticancer Research : In another investigation involving various cancer cell lines (e.g., A431 vulvar epidermal carcinoma), the compound exhibited significant inhibition of cell proliferation and migration. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exhibit significant anticancer properties. These compounds can inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that similar tetrahydropyrimidine derivatives can induce apoptosis in various cancer cell lines by modulating the activity of key enzymes involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been shown that related structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By blocking these enzymes, the compound could reduce inflammation-related symptoms and conditions .

Antimicrobial Activity

Preliminary studies suggest that similar compounds have exhibited antimicrobial properties against a range of pathogens. This activity may be attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes within microbial cells .

Synthetic Pathways

The synthesis of 2-((2-fluorobenzyl)thio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. Key synthetic steps may include:

  • Formation of the pyrimidine core through condensation reactions.
  • Introduction of the thioether moiety via nucleophilic substitution.
  • Fluorination at specific positions to enhance biological activity.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of related compounds:

  • A study published in ACS Omega highlighted the anti-inflammatory effects of pyrimidine derivatives similar to this compound. The research indicated a dose-dependent inhibition of inflammatory markers in vitro .
  • Another investigation focused on the anticancer properties of tetrahydropyrimidines demonstrated their ability to induce cell cycle arrest at G0/G1 phase in breast cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Thioether vs. Oxygen Ether : The 2-fluorobenzylthio group may confer greater resistance to oxidative metabolism compared to oxygen-linked analogs (e.g., ).

Key Observations :

  • The target compound’s synthesis () uses TrCl as a carbocationic catalyst, offering moderate yields (70–85%) compared to high-yield ultrasonic methods (94–99%, ).
  • Heterocyclic aldehydes (e.g., thienyl in ) require specialized catalysts (e.g., magnetic nanocomposites) for efficient cyclization .

Physicochemical and Pharmacokinetic Profiles

  • logP: The target compound’s logP (~4.2) exceeds non-fluorinated analogs (e.g., 3.1 for ), favoring membrane permeability but risking solubility limitations.
  • Metabolic Stability : Thioether linkages (target compound, ) resist cytochrome P450 oxidation better than ethers ().
  • Toxicity Risks : Fluorinated compounds may exhibit higher off-target effects due to prolonged half-lives .

Q & A

Q. What are the established synthetic methodologies for pyrimido[4,5-b]quinoline derivatives, and how can they be adapted for this compound?

The compound can be synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil. A carbocationic catalyst (e.g., trityl chloride) in chloroform under reflux improves yields (70–95%) by facilitating cyclocondensation . For thioether incorporation (e.g., the 2-fluorobenzylthio group), post-synthetic modifications like nucleophilic substitution or thiol-alkene click chemistry may be required . Ultrasonic irradiation in ethanol has also been reported to enhance reaction efficiency (94–99% yields) for analogous structures .

Q. How should researchers characterize this compound, and what spectral benchmarks are available?

Key characterization methods include:

  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) .
  • NMR : Distinct signals for methyl groups (δ 1.06–1.15 ppm in 1H^1H), fluorophenyl protons (δ 7.12–7.32 ppm), and thiobenzyl protons (δ 5.5 ppm) .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
    Reference data for structurally similar compounds (e.g., 1,3,8,8-tetramethyl derivatives) are provided in .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound?

Adopt a split-plot design to test variables:

  • Catalysts : Compare trityl chloride (10 mol%, 70% yield) vs. tungstophosphoric acid (H3_3PW12_{12}O40_{40}, 80–90% yield) .
  • Solvents : Chloroform (reflux) vs. ethanol (ultrasonic) for polarity and temperature effects .
  • Time : Monitor via TLC; typical reaction times range from 2–6 hours .
    Include control experiments to assess side reactions (e.g., dimerization or over-fluorination) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity or synthetic yield?

  • Fluorine substituents : Enhance lipophilicity and metabolic stability, potentially improving anticancer activity .
  • Substituent position : 3-Fluorophenyl groups may sterically hinder π-π stacking in target binding vs. para-substituted analogs.
  • Yield trends : Substituents at the 2-position (e.g., thiobenzyl) do not significantly affect yields in analogous reactions (85–90% range) . For activity, compare IC50_{50} values in cytotoxicity assays (e.g., against HeLa cells) .

Q. How can researchers resolve contradictions in spectral or analytical data?

  • Case example : Discrepancies in 13C^{13}\text{C}-NMR signals for carbonyl groups (expected δ 176–199 ppm vs. observed δ 170–175 ppm) may arise from tautomerism or solvent effects. Validate via X-ray crystallography (e.g., as in ) or computational modeling (DFT) .
  • HRMS validation : Cross-check observed [M+H]+^+ with theoretical values (e.g., ±0.002 Da tolerance) .

Q. What strategies are recommended for evaluating the compound’s bioactivity in preclinical models?

  • Target selection : Prioritize kinases or topoisomerases based on structural analogs’ mechanisms .
  • Assay design : Use dose-response curves (1–100 μM range) in cell viability assays (MTT or resazurin). Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers (e.g., caspase-3) .
  • SAR studies : Synthesize derivatives with varied fluorophenyl or thioether groups to map pharmacophore requirements .

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